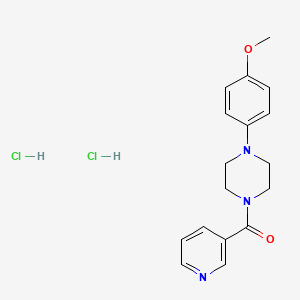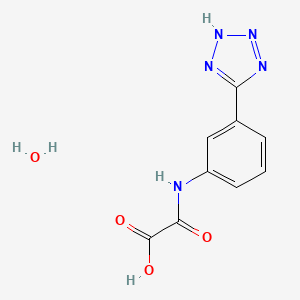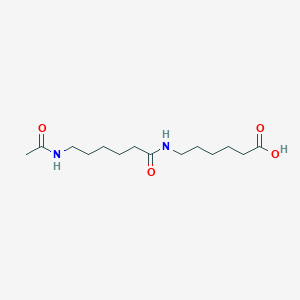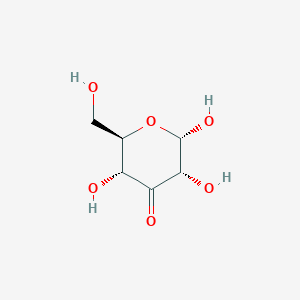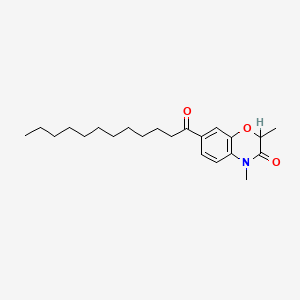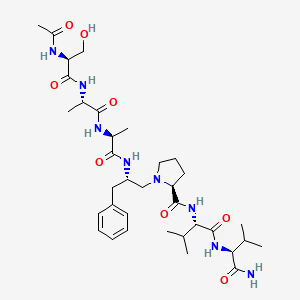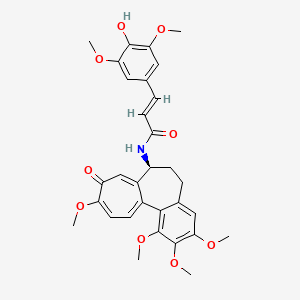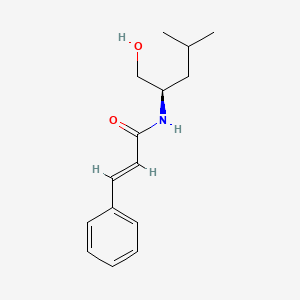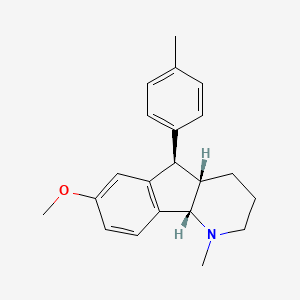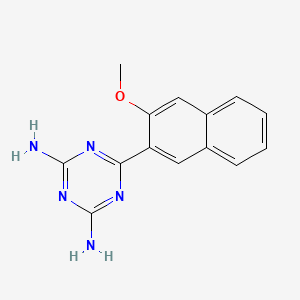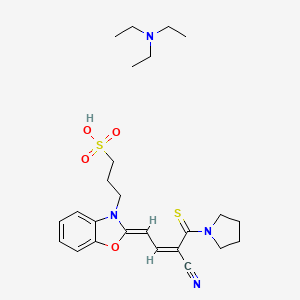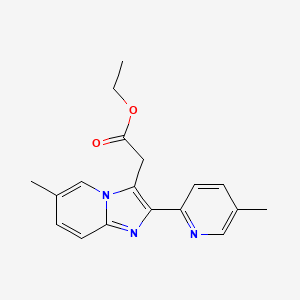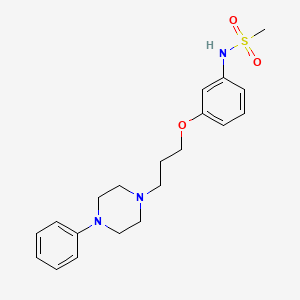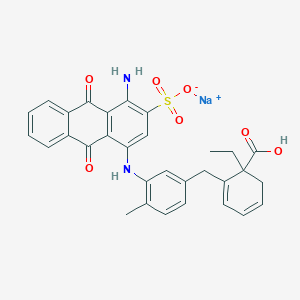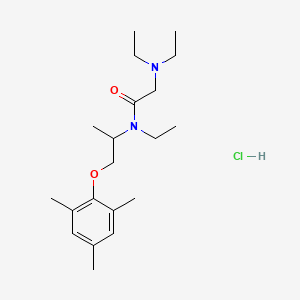
2-(Diethylamino)-N-ethyl-N-(1-mesityloxy-2-propyl)acetamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Cetirizine Impurity 20 involves the reduction of (4-chlorophenyl)(phenyl)methanone using sodium borohydride in methanol. The reaction is carried out at 0°C and then stirred at room temperature for an hour .
Industrial Production Methods: Industrial production of Cetirizine Impurity 20 follows similar synthetic routes but on a larger scale, ensuring stringent control over reaction conditions to maintain purity and yield. The process involves the use of high-purity reagents and solvents, along with advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: Cetirizine Impurity 20 undergoes various chemical reactions, including:
Oxidation: It can be oxidized by hydrogen peroxide to form cetirizine N-oxide.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the piperazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium percarbonate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Cetirizine N-oxide.
Reduction: Various reduced derivatives of the piperazine ring.
Substitution: Substituted piperazine derivatives.
科学的研究の応用
Cetirizine Impurity 20 is extensively used in scientific research for:
Analytical Method Development: It is used as a reference standard in the development and validation of analytical methods for cetirizine and its impurities.
Pharmaceutical Research: It helps in understanding the stability and degradation pathways of cetirizine, aiding in the development of more stable formulations.
Quality Control: Employed in quality control laboratories to ensure the purity and efficacy of cetirizine-containing products.
作用機序
Cetirizine Impurity 20, being a related compound to cetirizine, shares some similar mechanisms of action. Cetirizine primarily works by selectively inhibiting peripheral H1 receptors, thereby preventing the action of histamine, which is responsible for allergic symptoms . The impurity itself may not have significant pharmacological effects but is crucial in understanding the overall stability and efficacy of cetirizine formulations.
類似化合物との比較
Cetirizine Impurity A: (RS)-1-((4-Chlorophenyl)(phenyl)methyl)piperazine.
Cetirizine Impurity B: 2-(4-Benzhydrylpiperazin-1-yl)ethan-1-ol dihydrochloride.
Cetirizine Impurity G: Certified reference material used in pharmaceutical research.
Uniqueness: Cetirizine Impurity 20 is unique due to its specific structure and formation pathway during the synthesis and degradation of cetirizine. It serves as a critical marker for the quality control and stability studies of cetirizine formulations, making it indispensable in pharmaceutical research and development.
特性
CAS番号 |
97702-94-8 |
|---|---|
分子式 |
C20H35ClN2O2 |
分子量 |
371.0 g/mol |
IUPAC名 |
2-(diethylamino)-N-ethyl-N-[1-(2,4,6-trimethylphenoxy)propan-2-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C20H34N2O2.ClH/c1-8-21(9-2)13-19(23)22(10-3)18(7)14-24-20-16(5)11-15(4)12-17(20)6;/h11-12,18H,8-10,13-14H2,1-7H3;1H |
InChIキー |
QKXTYGQCJWRCRS-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC(=O)N(CC)C(C)COC1=C(C=C(C=C1C)C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


